molecular formula C32H38O12 B1675437 Luminamicin CAS No. 99820-21-0

Luminamicin

Cat. No.: B1675437
CAS No.: 99820-21-0
M. Wt: 614.6 g/mol
InChI Key: UGSGHHXIPUAOBJ-FUQUDWCDSA-N
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Description

Luminamicin is a natural product isolated from the fermentation broth of the actinomycete strain Streptomyces sp. OMR-59. It exhibits selective antibacterial activity against anaerobic bacteria, particularly species of Clostridium. This compound is structurally identical to coloradocin, which was discovered by Abbott’s group as an anti-anaerobe antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of luminamicin involves constructing a highly functionalized cis-decalin containing a bridged ether moiety. One of the essential steps in the synthetic route is the construction of a cis-decaline framework using a one-pot Michael addition-aldol reaction. Additionally, the bridged ether moiety is obtained by an intramolecular 1,6-oxa-Michael reaction of a conjugated aldehyde .

Industrial Production Methods: this compound is produced industrially through the fermentation of Streptomyces sp. OMR-59. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Luminamicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which includes a multi-functional oxa-bridged cis-decalin ring system, a 10-membered macrolactone, and a 14-membered macrolactone with an enol ether conjugated with a maleic anhydride moiety, allows for diverse reactivity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Luminamicin has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.

    Biology: Investigated for its selective antibacterial activity against anaerobic bacteria, particularly Clostridium species.

    Medicine: Potential use as an antibiotic for treating infections caused by anaerobic bacteria.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents .

Mechanism of Action

Luminamicin is structurally and functionally similar to other natural products such as nodusmicin and nargenicin. These compounds also exhibit antibacterial activity against anaerobic bacteria. this compound’s unique structural features, including the multi-functional oxa-bridged cis-decalin ring system and the combination of 10-membered and 14-membered macrolactone rings, distinguish it from these related compounds .

Comparison with Similar Compounds

  • Nodusmicin
  • Nargenicin

Luminamicin’s selective activity against anaerobic bacteria and its unique structural features make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

99820-21-0

Molecular Formula

C32H38O12

Molecular Weight

614.6 g/mol

IUPAC Name

(1S,2E,15E,20S,25S,28R,30R,31R,32R,33S)-19,32-dihydroxy-23-methoxy-2,31-dimethyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone

InChI

InChI=1S/C32H38O12/c1-15-10-18-13-41-25(34)7-6-20-21(30(37)43-29(20)36)8-9-40-14-22(33)28(18)42-31(38)24(39-3)12-19-5-4-17-11-23-16(2)27(35)26(17)32(15,19)44-23/h4-5,8-10,16-19,22-24,26-28,33,35H,6-7,11-14H2,1-3H3/b9-8+,15-10+/t16-,17-,18?,19+,22?,23+,24?,26-,27+,28-,32-/m0/s1

InChI Key

UGSGHHXIPUAOBJ-FUQUDWCDSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@@H]3C=C[C@@H]4CC(C(=O)O[C@H]5C(COC(=O)CCC6=C(/C=C/OCC5O)C(=O)OC6=O)/C=C(/[C@]4([C@@H]3[C@@H]1O)O2)\C)OC

SMILES

CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC

Canonical SMILES

CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

coloradocin
luminamicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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